Phenylalanine betaine

Descripción general

Descripción

L-Phenylalanine betaine is an organic compound that contains phenylalanine, an essential aromatic amino acid. It is characterized by its structure, which includes a phenyl group attached to the amino acid backbone. This compound is known for its stability and resistance to heat, making it a valuable substance in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Phenylalanine betaine can be synthesized through the esterification reaction between phenylalanine and betaine. This reaction typically requires specific conditions, such as a controlled temperature and pH, and the presence of suitable catalysts .

Industrial Production Methods: Industrial production of L-Phenylalanine betaine often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli can be used to produce phenylalanine, which is then chemically modified to form L-Phenylalanine betaine. This method is cost-effective and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: L-Phenylalanine betaine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phenylalanine derivatives, while substitution reactions can produce a wide range of modified compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

Phenylalanine betaine serves as a precursor in the synthesis of various organic compounds. Its structural characteristics allow it to participate in multiple chemical reactions, making it valuable in synthetic chemistry.

Key Chemical Properties

- Molecular Structure : this compound is derived from the amino acid phenylalanine and betaine, providing it with unique reactivity.

- Reactivity : It can act as a nucleophile in substitution reactions, facilitating the formation of more complex molecules.

Biological Applications

In biological research, PB plays a crucial role in metabolic studies and enzyme research. It has been shown to influence metabolic pathways significantly.

Metabolic Pathways

- Shikimate Pathway : PB is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms like Escherichia coli .

- Enzyme Interaction : Studies indicate that PB can enhance the activity of key enzymes involved in phenylalanine biosynthesis, leading to increased yields of this amino acid .

Case Studies

- In engineered E. coli strains, PB has been shown to improve biomass yield and phenylalanine production rates during fermentation processes .

Medical Applications

This compound is being investigated for its potential therapeutic effects, particularly concerning neurotransmitter synthesis.

Therapeutic Potential

- Neurotransmitter Synthesis : PB may play a role in synthesizing neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive function.

- Dietary Supplementation : Due to its amino acid content, PB is explored as a dietary supplement for enhancing mental health and cognitive performance.

Industrial Applications

In the industrial sector, this compound is utilized for its osmoprotective properties, stabilizing proteins and membranes under stress conditions.

Applications in Industry

- Food Industry : PB is used as an ingredient in functional foods due to its health-promoting attributes.

- Pharmaceuticals : It serves as a component in drug formulations aimed at enhancing bioavailability and stability .

Future Directions and Research Opportunities

Research into this compound continues to evolve, with several promising avenues:

- Biomarker Potential : There is emerging evidence suggesting that PB could serve as a biomarker for dietary intake, particularly related to rye bran consumption .

- Metabolic Syndrome Research : Studies are investigating potential links between PB levels and metabolic syndrome indicators .

Mecanismo De Acción

The mechanism of action of L-Phenylalanine betaine involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters are crucial for brain function and mood regulation. The compound’s effects are mediated through its interaction with specific enzymes and receptors in the brain .

Comparación Con Compuestos Similares

L-Tryptophan: Another essential amino acid involved in neurotransmitter synthesis.

L-Threonine: An amino acid important for protein synthesis and metabolic functions.

L-Leucine: Known for its role in muscle protein synthesis.

L-Valine: Essential for muscle metabolism and tissue repair.

L-Lysine: Important for protein synthesis and enzyme function.

Uniqueness: L-Phenylalanine betaine is unique due to its specific structure and stability, which make it particularly useful in various industrial and research applications. Its ability to act as a precursor for important neurotransmitters also sets it apart from other similar compounds .

Actividad Biológica

Phenylalanine betaine is a derivative of the amino acid phenylalanine, which has garnered attention for its potential biological activities and health benefits. This article explores the biological activity of this compound, including its metabolic pathways, interactions with gut microbiota, and implications for health.

Overview of this compound

This compound is formed when phenylalanine is combined with a betaine moiety. It is categorized as an amino acid-derived betaine, which has been shown to influence various physiological processes. The compound has been studied primarily in the context of dietary impacts and metabolic outcomes.

Metabolic Pathways

Research indicates that this compound can be metabolized by gut microbiota, particularly in response to dietary changes. A study demonstrated that bran-enriched diets significantly elevated levels of various betainized compounds, including this compound, in the colonic contents of mice. This suggests that dietary fibers can enhance the production and bioavailability of this compound through microbial fermentation processes .

Table 1: Effects of Diet on Betainized Compounds in Mice

| Compound | Control Diet | Bran-Enriched Diet |

|---|---|---|

| Glycine Betaine | Low | Similar |

| This compound | Absent | Elevated |

| Pipecolic Acid Betaine | Absent | Elevated |

| Tryptophan Betaine | Absent | Elevated |

Biological Activity and Health Implications

Gut Microbiota Interaction

The interaction between this compound and gut microbiota plays a crucial role in its biological activity. The presence of specific bacterial taxa such as Akkermansia and Lactobacillus has been correlated with improved health status and enhanced metabolism of plant-based molecules. These bacteria can transform glycine betaine into other amino acid-derived betaines, including this compound, thereby influencing systemic metabolic pathways .

Impact on Energy and Protein Metabolism

this compound has been shown to affect energy metabolism and protein synthesis. In animal studies, dietary supplementation with betaine (including this compound) led to improvements in meat quality characteristics such as water-holding capacity (WHC) and moisture content in poultry . This indicates that this compound may enhance nutrient utilization efficiency.

Case Studies

-

Dietary Impact on Urinary Excretion

A study examining the effects of rye-based diets found that urinary excretion levels of amino acid-derived betaines, including this compound, significantly increased after consumption. This suggests that dietary sources rich in fiber can enhance the bioavailability and excretion of these metabolites . -

Microbial Fermentation Studies

In vitro studies simulating human gut fermentation revealed that this compound levels increased during the fermentation process when bran was included in the diet. This highlights the potential for dietary interventions to modulate gut microbiota composition and enhance the production of beneficial metabolites like this compound .

Propiedades

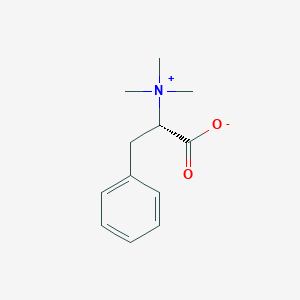

IUPAC Name |

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of phenylalanine betaine as a potential biomarker?

A1: Research suggests that this compound could be a valuable biomarker for dietary intake, particularly for rye bran consumption. A study utilizing a nontargeted metabolomics approach found significantly elevated urinary levels of this compound in mice fed diets enriched with either intact or bioprocessed rye bran. [] This suggests that measuring this compound levels in urine could potentially be used to monitor rye bran intake and its associated health benefits. [] You can read more about this study here:

Q2: Could there be a link between this compound, rumination, and metabolic syndrome?

A2: Preliminary research indicates a potential association between this compound levels, ruminating thought processes, and the risk of metabolic syndrome. A study observed that individuals with high rumination scores and low serum this compound levels had an increased probability of metabolic syndrome. [] This suggests a complex interplay between psychological factors, specific metabolites like this compound, and metabolic health, warranting further investigation. Learn more about this potential connection by visiting:

Q3: Has this compound demonstrated any biological activity?

A3: While research on this compound is still ongoing, a study investigating the bioactivity of compounds derived from the mushroom Astraeus pteridis identified this compound among the isolated compounds. [] Although this specific study focused on antituberculosis activity, where this compound itself did not show potent effects, its presence and potential role in this mushroom species highlight the need for further exploration of its biological functions. [] Access the full research article here:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.